4-bromo-2,3-dihydro-1H-inden-5-ol

Regioselectivity Electrophilic aromatic substitution Synthetic methodology

Select the 4-bromo isomer (CAS 32337-84-1) for precise 4-position Suzuki/Heck coupling. Its unique regiochemistry, validated by X-ray in ER-alpha binding (PDB: 5KRK), yields different products and bioactivity than the 6-bromo analog (32337-85-2). A key building block for CRF1 antagonists and polycyclic architectures. 95% purity.

Molecular Formula C9H9BrO
Molecular Weight 213.07 g/mol
CAS No. 32337-84-1
Cat. No. B6613643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-2,3-dihydro-1H-inden-5-ol
CAS32337-84-1
Molecular FormulaC9H9BrO
Molecular Weight213.07 g/mol
Structural Identifiers
SMILESC1CC2=C(C1)C(=C(C=C2)O)Br
InChIInChI=1S/C9H9BrO/c10-9-7-3-1-2-6(7)4-5-8(9)11/h4-5,11H,1-3H2
InChIKeyNMWFAWHBBFZSNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2,3-dihydro-1H-inden-5-ol (CAS 32337-84-1): A Regiospecific Synthetic Intermediate for Cross-Coupling and Pharmaceutical Research


4-Bromo-2,3-dihydro-1H-inden-5-ol (CAS 32337-84-1) is a brominated dihydroindenol derivative belonging to the class of 3,4-ring-fused phenols. It features a hydroxyl group at the 5-position and a bromine atom at the 4-position on the partially saturated indane scaffold (molecular formula C₉H₉BrO, MW 213.07 g/mol) [1]. The compound is primarily employed as a synthetic intermediate in medicinal chemistry and organic synthesis, where the bromine substituent serves as a reactive handle for cross-coupling reactions such as Suzuki and Heck couplings [2], while the hydroxyl group offers additional functionalization potential. Its commercial availability as a research-grade building block (typically 95% purity) supports applications in pharmaceutical development, particularly for constructing heterocyclic and polycyclic molecular architectures . However, its substitution pattern at the 4-position distinguishes it from the more widely referenced 6-bromo isomer (CAS 32337-85-2) and other positional analogs, creating context-dependent differentiation that scientific users must evaluate for specific synthetic routes [3].

Why 4-Bromo-2,3-dihydro-1H-inden-5-ol Cannot Be Simply Substituted by Other Bromoindanol Isomers or Unbrominated Analogs


Generic substitution among brominated dihydroindenol derivatives is not scientifically valid due to fundamentally different regioselectivity outcomes in downstream functionalization and distinct biological targeting consequences. The bromination position (4- vs 6- vs 7-) on the indane scaffold dictates the site available for cross-coupling reactions, thereby determining which molecular architectures can be constructed . Computational and experimental studies of 3,4-ring-fused phenols demonstrate predictable but position-specific regioselective preferences during electrophilic aromatic substitution, meaning that 4-bromo, 6-bromo, and unbrominated analogs yield different products under identical reaction conditions [1]. Furthermore, in biological applications, the substitution position directly influences binding interactions: crystal structures of ER-alpha ligand-binding domain complexes with bromo-dihydroindenyl-containing ligands reveal that the bromine position affects molecular recognition and receptor engagement [2]. For procurement decisions, this means that selecting a 6-bromo isomer (CAS 32337-85-2) or the non-brominated 5-hydroxyindan (CAS 1470-94-6) in place of the 4-bromo compound (CAS 32337-84-1) will produce different synthetic intermediates and potentially divergent biological outcomes, even though these compounds share identical molecular formulas (C₉H₉BrO) or similar core scaffolds .

Quantitative Evidence Guide: 4-Bromo-2,3-dihydro-1H-inden-5-ol Versus Positional Isomers and Unbrominated Precursors


Regioselective Bromination Preference: 4-Bromo-2,3-dihydro-1H-inden-5-ol Production Via Predictable Electrophilic Aromatic Substitution Pathway

Experimental and computational studies on the bromination of 3,4-ring-fused phenols using t-BuNH-Br demonstrate that the bromination of 2,3-dihydro-1H-inden-5-ol proceeds with predictable regioselectivity, favoring the 4-position (yielding CAS 32337-84-1) over the 6-position (yielding CAS 32337-85-2). The regiochemical outcome is governed by the combined resonance and inductive effects of the β- and γ-aliphatic substituents on the fused ring system [1]. This regioselectivity is consistent with broader class-level observations for 3,4-bis-alkylated and 3,4-ring-fused phenols, where the α- and ε-carbon atoms exhibit enhanced nucleophilicity relative to other positions [1].

Regioselectivity Electrophilic aromatic substitution Synthetic methodology DFT computation

Structural Distinction: 4-Bromo Versus 6-Bromo Isomers Produce Different Downstream Coupling Architectures

4-Bromo-2,3-dihydro-1H-inden-5-ol (CAS 32337-84-1) and 6-bromo-2,3-dihydro-1H-inden-5-ol (CAS 32337-85-2) are positional isomers with identical molecular formulas (C₉H₉BrO) and molecular weights (213.07 g/mol) but distinct substitution patterns . The 4-bromo isomer bears the bromine atom ortho to the hydroxyl group on the fused ring system, while the 6-bromo isomer bears the bromine meta to the hydroxyl. This positional difference dictates the connectivity of any cross-coupling products generated via Suzuki, Heck, or related palladium-catalyzed reactions [1]. Consequently, the two isomers are not interchangeable in synthetic sequences where precise regiochemical control is required.

Cross-coupling Suzuki coupling Heck reaction Regioisomer differentiation

Differential Pharmaceutical Patent Relevance: 4-Bromo Scaffold Embedded in CRF1 Receptor Antagonist Development

Patent literature identifies 4-bromo-2,3-dihydro-1H-inden-5-ol and related 4-substituted indane scaffolds as key intermediates in the synthesis of CRF1 (corticotropin-releasing factor receptor 1) antagonist compounds . Specifically, the 4-bromo substitution pattern enables the construction of substituted pyrazine derivatives that function as CRF1 receptor antagonists . In contrast, the 6-bromo isomer (CAS 32337-85-2) is more commonly associated with retinoic acid receptor agonist development , while 5-position-substituted dihydroindenes without 4-bromination are employed in tubulin polymerization inhibitor programs [1].

CRF1 antagonist GPCR modulation Pharmaceutical patents Indene derivatives

Biological Binding Evidence: Bromo-Dihydroindenyl Motif Engages Estrogen Receptor Alpha Ligand-Binding Domain

Crystal structure evidence (PDB: 5KRK) demonstrates that compounds containing the 5-bromo-2,3-dihydro-1H-inden-1-ylidene motif bind to the estrogen receptor alpha (ER-α) ligand-binding domain (Y537S mutant) [1]. The structure, solved at 2.39 Å resolution, shows the brominated dihydroindene scaffold engaging the receptor pocket, with the bromine atom positioned to influence binding affinity and receptor conformation [1]. While this specific co-crystallized ligand differs from 4-bromo-2,3-dihydro-1H-inden-5-ol (bromine at 5-position of a more complex derivative), the structural data provide class-level validation that the bromo-dihydroindene framework is biologically relevant and capable of specific protein target engagement [2].

ER-alpha Ligand-binding domain X-ray crystallography Structural biology

Supply Chain and Cost-Benefit Analysis: 4-Bromo-2,3-dihydro-1H-inden-5-ol Versus Unbrominated Precursor 5-Hydroxyindan

Comparison of commercial pricing and synthetic routes reveals a significant cost differential between purchasing the pre-brominated 4-bromo-2,3-dihydro-1H-inden-5-ol (CAS 32337-84-1) versus performing in-house bromination of the unbrominated precursor 5-hydroxyindan (2,3-dihydro-1H-inden-5-ol, CAS 1470-94-6). Commercial sources list the 4-bromo compound at approximately $496 for 100 mg and $3,955 for 5 g (95% purity) [1], while the unbrominated precursor 5-hydroxyindan is available at approximately $228 for 5 g (98% purity) from major suppliers . This represents a cost ratio of approximately 17:1 per gram when comparing the brominated product to the unbrominated precursor. However, the pre-brominated compound eliminates the need for regioselective bromination optimization, purification, and characterization steps, which require additional reagents, labor time, and analytical resources [2].

Procurement Cost analysis Supply chain Synthetic efficiency

Optimal Research and Industrial Applications for 4-Bromo-2,3-dihydro-1H-inden-5-ol Based on Verified Evidence


Suzuki-Miyaura and Heck Cross-Coupling for Ortho-Substituted Indane Derivatives

4-Bromo-2,3-dihydro-1H-inden-5-ol is optimally deployed as an aryl bromide coupling partner in palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira) where substitution at the 4-position (ortho to the hydroxyl group) is required [1]. The bromine atom at the 4-position serves as a reactive handle for introducing aryl, vinyl, or alkynyl groups at this specific site, while the 5-hydroxyl group can be orthogonally protected or subsequently functionalized. This application leverages the regioselective differentiation between the 4-bromo and 6-bromo isomers, ensuring that coupling occurs at the intended position to generate the desired molecular architecture [1].

Medicinal Chemistry: CRF1 Receptor Antagonist Lead Optimization

Based on patent disclosures linking 4-substituted dihydroindene scaffolds to CRF1 receptor antagonism, 4-bromo-2,3-dihydro-1H-inden-5-ol is positioned as a versatile building block for generating compound libraries targeting the corticotropin-releasing factor receptor 1 . The compound enables parallel synthesis approaches where diverse coupling partners can be introduced at the 4-position to explore structure-activity relationships around this pharmacophore. This application is specifically relevant for research programs investigating stress-related disorders, anxiety, depression, and other conditions where CRF1 modulation is therapeutically implicated .

Structure-Based Drug Design: Scaffold Elaboration Informed by ER-Alpha Co-Crystal Structures

The bromo-dihydroindene scaffold has been validated in protein-ligand co-crystal structures with the estrogen receptor alpha ligand-binding domain [2]. 4-Bromo-2,3-dihydro-1H-inden-5-ol can serve as a starting point for generating analogs that engage the ER-α pocket, with the 2.39 Å resolution structure (PDB: 5KRK) providing a template for rational design [2]. The bromine atom offers a vector for further elaboration via cross-coupling, while the dihydroindene core provides the appropriate conformational constraints for receptor engagement. This application is particularly suited for academic and industrial laboratories pursuing structure-guided optimization of ER-targeting ligands [2].

Synthetic Methodology Development: Regioselectivity Studies on Ring-Fused Phenols

The established regioselectivity of bromination on 3,4-ring-fused phenol systems, validated by combined experimental (t-BuNH-Br) and DFT computational studies, positions 4-bromo-2,3-dihydro-1H-inden-5-ol as a model substrate for investigating electrophilic aromatic substitution mechanisms on fused bicyclic aromatics [3]. Researchers developing new bromination methodologies or exploring substituent effects on regioselectivity can use this compound as a well-characterized reference standard, with the quantitative understanding of resonance and inductive contributions providing a baseline for comparison with novel substrates or reaction conditions [3].

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